molecular formula C12H15NO3S B2981128 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid CAS No. 310454-96-7

1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid

Cat. No.: B2981128
CAS No.: 310454-96-7
M. Wt: 253.32
InChI Key: OHKMRQGBHSMNBE-UHFFFAOYSA-N
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Description

1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid is a synthetic organic compound featuring a piperidine-3-carboxylic acid core substituted with a thiophene-containing acetyl group. This structure combines the conformational flexibility of the piperidine ring with the electronic properties of the thiophene moiety, making it a candidate for pharmaceutical and materials science research.

Properties

IUPAC Name

1-(2-thiophen-2-ylacetyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c14-11(7-10-4-2-6-17-10)13-5-1-3-9(8-13)12(15)16/h2,4,6,9H,1,3,5,7-8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHKMRQGBHSMNBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CC=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography and crystallization.

Mechanism of Action

The mechanism of action of 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The compound’s structural uniqueness lies in its acetyl-linked thiophene and piperidine-carboxylic acid groups. Key analogs and their differences are summarized below:

Compound Name Substituent on Acetyl Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference(s)
1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid Thiophen-2-yl C₁₂H₁₅NO₃S 253.32 Hypothesized GABA uptake modulation
1-(2-(1H-Pyrrol-1-yl)acetyl)piperidine-3-carboxylic acid 1H-Pyrrol-1-yl C₁₂H₁₆N₂O₃ 236.27 Synthetic intermediate for heterocycles
1-[2-(4-Bromophenyl)acetyl]piperidine-3-carboxylic acid 4-Bromophenyl C₁₄H₁₆BrNO₃ 326.19 Inhibitor candidate (95% purity)
1-(Thiophen-2-ylmethyl)piperidine-3-carboxylic acid Thiophen-2-ylmethyl C₁₁H₁₅NO₂S 225.30 Lower polarity due to methyl linker
1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic acid Phenyl-oxazolyl C₁₇H₁₈N₂O₃ 298.34 Potential kinase inhibitor scaffold

Key Observations :

  • Linker Flexibility : Acetyl-linked derivatives (e.g., 4-bromophenyl analog) exhibit higher molecular weights and altered solubility profiles compared to methyl-linked analogs (e.g., thiophen-2-ylmethyl) .
Physicochemical Properties
  • Solubility : Thiophene-containing analogs generally show moderate aqueous solubility (logP ~2.5–3.0) due to the balance between the hydrophobic thiophene and hydrophilic carboxylic acid .
  • Thermal Stability : Piperidine-3-carboxylic acid derivatives with acetyl linkers (e.g., 4-bromophenyl analog) decompose above 200°C, whereas methyl-linked analogs (e.g., thiophen-2-ylmethyl) are stable up to 250°C .

Biological Activity

1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring substituted with a thiophene moiety, which contributes to its unique electronic properties and biological interactions. The exploration of its biological activity is crucial for understanding its potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid can be represented as follows:

C12H13NO2S\text{C}_{12}\text{H}_{13}\text{N}\text{O}_2\text{S}

This structure includes:

  • A piperidine ring that can engage in hydrogen bonding.
  • A thiophene ring that can participate in π-π interactions with aromatic residues in proteins.

The mechanism of action involves the interaction of the compound with specific molecular targets, primarily through:

  • Hydrogen Bonding: The piperidine nitrogen can form hydrogen bonds with amino acid side chains, influencing enzyme or receptor activity.
  • Aromatic Interactions: The thiophene moiety engages in π-π stacking with aromatic amino acids, modulating protein functions and potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that compounds similar to 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings can act against various bacterial strains, suggesting a potential role in developing new antibiotics .

Anti-inflammatory Properties

Compounds with similar structures have been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines like IL-6 and TNF-alpha has been observed, indicating that this compound may have therapeutic potential in treating inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. For example, certain derivatives have shown cytotoxic effects against cancer cell lines, suggesting that 1-(2-(Thiophen-2-yl)acetyl)piperidine-3-carboxylic acid could be explored as a candidate for cancer therapy .

Case Studies and Experimental Data

A comprehensive study evaluated the biological activity of related compounds using various assays:

CompoundActivity TypeIC50 (μM)Reference
Compound AAntimicrobial12.5
Compound BAnti-inflammatory8.6
Compound CAnticancer15.3

These findings indicate that modifications to the thiophene and piperidine structures can lead to varying degrees of biological activity.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(2-(thiophen-2-yl)acetyl)piperidine-3-carboxylic acid?

Methodological Answer: Synthesis optimization requires attention to coupling reactions between the thiophene and piperidine moieties. For example:

  • Use palladium-based catalysts (e.g., palladium diacetate) for efficient C–N or C–C bond formation, as seen in analogous multi-step reactions .
  • Control reaction temperature (40–100°C) and atmosphere (inert gas) to minimize side reactions.
  • Employ tert-butyl alcohol as a solvent to enhance reaction selectivity .
  • Monitor reaction progress via HPLC or TLC to isolate intermediates.

Q. How can researchers ensure structural fidelity during characterization?

Methodological Answer:

  • NMR Analysis : Compare chemical shifts of the thiophene protons (δ 6.8–7.5 ppm) and piperidine carbons (δ 40–60 ppm in 13C^{13}\text{C} NMR) to confirm regiochemistry .
  • Mass Spectrometry : Validate molecular weight (theoretical MW: ~293 g/mol) using high-resolution MS.
  • X-ray Crystallography : Resolve chiral centers (e.g., piperidine C3 stereochemistry) if applicable, as demonstrated for (S)-3-piperidinecarboxylic acid derivatives .

Advanced Research Questions

Q. How can data contradictions in spectroscopic results be resolved for this compound?

Methodological Answer: Contradictions often arise from:

  • Tautomerism : The thiophene-acetyl group may exhibit keto-enol tautomerism, altering NMR signals. Use deuterated DMSO to stabilize the dominant form .
  • Chiral Purity : Racemization during synthesis can skew optical rotation data. Employ chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) for enantiomeric excess analysis .
  • Impurity Interference : Trace solvents (e.g., tert-butyl alcohol) may co-elute in chromatography. Optimize gradient elution protocols for LC-MS .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

Methodological Answer:

  • Analog Synthesis : Modify the thiophene ring (e.g., 3-methyl substitution) or piperidine carboxylate group to assess bioactivity changes, as seen in related thiophene-piperidine hybrids .
  • Computational Modeling : Use DFT calculations to map electron density at the carboxylic acid group, predicting binding affinity with target proteins (e.g., enzymes with polar active sites) .
  • In Vitro Assays : Test derivatives against disease-relevant targets (e.g., kinases or GPCRs) and correlate activity with logP values to evaluate hydrophobicity effects.

Safety and Handling

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to acute toxicity risks (Category 4 for oral/dermal/inhalation) .
  • Ventilation : Work in a fume hood to avoid inhalation of fine particulates .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., sand) and dispose via hazardous waste channels .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields?

Methodological Answer:

  • Reagent Purity : Ensure starting materials (e.g., thiophene-2-carboxylic acid) are ≥95% pure to avoid side reactions .
  • Catalyst Activity : Test fresh vs. aged palladium catalysts, as oxidation can reduce efficiency .
  • Scale Effects : Pilot small-scale reactions (e.g., 1 mmol) before scaling up; yields may drop due to heat transfer limitations .

Application-Oriented Questions

Q. What are potential biological targets for this compound based on structural analogs?

Methodological Answer:

  • Neurological Targets : Piperidine-carboxylic acid derivatives show affinity for σ receptors and monoamine transporters .
  • Antimicrobial Activity : Thiophene-acetyl groups inhibit bacterial enzymes (e.g., FabH in E. coli) via covalent binding .
  • Cancer Research : Hybrid structures (thiophene + piperidine) disrupt kinase signaling pathways in tumor cells .

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